Variecolin

Descripción general

Descripción

Variecolin es un sesterterpenoide fúngico bioactivo, originalmente aislado del hongo Aspergillus variecolorThis compound es conocido por su estructura compleja y sus diversas actividades biológicas, incluidas las propiedades antifúngicas, inmunomoduladoras, antibacterianas, antimaláricas y anticancerígenas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de variecolin implica varios pasos complejos. Un método notable incluye el uso de un reordenamiento tándem de Wolff/Cope de cetonas α-diazo ciclobutilo para construir carbociclos fusionados de ocho miembros . Este método aprovecha el reordenamiento tándem promovido por microondas para preparar ciclooctadienonas funcionalizadas, que son intermediarios clave en la síntesis de this compound .

Métodos de Producción Industrial: La producción industrial de this compound se puede lograr mediante biosíntesis heteróloga. Esto implica expresar la sesterterpeno sintasa VrcA y el citocromo P450 VrcB en Aspergillus oryzae . Este método permite la producción de this compound y sus análogos en un entorno controlado, facilitando la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: Variecolin se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Las reacciones clave involucran la formación de sus estructuras cíclicas complejas a través de reacciones de metátesis y reordenamiento .

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios análogos de this compound, que exhiben diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have demonstrated that variecolin exhibits significant anticancer activity. A notable investigation involved the creation of analogues of this compound through synthetic biology techniques, which showed improved efficacy and reduced toxicity compared to the parent compound. Specifically, one analogue was found to have comparable anticancer activity with significantly lower side effects in cancer-bearing mice, indicating a broader therapeutic window for treatment options .

Table 1: Anticancer Activity of this compound and Its Analogues

| Compound | Activity | Toxicity | Source |

|---|---|---|---|

| This compound | Moderate | High | Aspergillus variecolor |

| Analogue 1 | High | Low | Synthetic Biology |

Cardiovascular Applications

This compound has been identified as a modest angiotensin II receptor binding inhibitor, suggesting potential applications in treating hypertension. This property allows it to compete with angiotensin II, a hormone that can increase blood pressure, thereby offering a pathway for therapeutic intervention in cardiovascular diseases .

Antiviral Activity

Research has indicated that this compound can inhibit the binding of macrophage inflammatory protein (MIP)-1α to CCR5, a critical chemokine receptor involved in HIV-1 entry into target cells. This mechanism suggests that this compound could serve as a basis for developing antiviral therapies targeting HIV .

Antifungal Properties

This compound also exhibits antifungal activity, making it relevant in the development of treatments for fungal infections. The compound's ability to suppress fungal growth adds to its versatility as a bioactive agent .

Synthetic Biology Innovations

The biosynthetic pathways leading to this compound have been explored using synthetic biology approaches. Researchers have successfully engineered Aspergillus oryzae to produce this compound and its analogues by expressing specific genes responsible for its biosynthesis. This innovative method not only facilitates the production of this compound but also enables the exploration of its derivatives with enhanced biological activities .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound and its derivatives, researchers administered various doses to cancer-bearing mice. The results indicated that while this compound had moderate efficacy, its engineered analogue demonstrated superior anticancer effects with minimal toxicity, supporting further research into its clinical applications .

Case Study 2: Antiviral Mechanism

A detailed investigation into the antiviral properties of this compound revealed its capacity to disrupt HIV-1 entry via CCR5 inhibition. This finding opens avenues for developing new antiviral drugs that leverage this mechanism while minimizing side effects associated with existing therapies .

Mecanismo De Acción

Variecolin ejerce sus efectos a través de varios objetivos moleculares y vías. Se une a receptores y enzimas específicos, modulando su actividad. Por ejemplo, se ha demostrado que inhibe el receptor de angiotensina II, que juega un papel en la regulación de la presión arterial . Además, las propiedades anticancerígenas de this compound se atribuyen a su capacidad para inducir la apoptosis en las células cancerosas mediante la activación de vías de señalización específicas .

Compuestos Similares:

Variecolactona: Un congener de this compound con actividades biológicas similares.

Emericolina A: Otro compuesto relacionado con potentes actividades biológicas.

Comparación: this compound destaca por su estructura tetracíclica única y su amplio espectro de actividades biológicas. Si bien la variecolactona y la emericolina A comparten algunas similitudes, las interacciones moleculares y las vías específicas de this compound lo hacen particularmente efectivo en ciertas aplicaciones, como la terapia contra el cáncer .

Comparación Con Compuestos Similares

Variecolactone: A congener of variecolin with similar biological activities.

Emericolin A: Another related compound with potent biological activities.

Comparison: this compound stands out due to its unique tetracyclic structure and broad spectrum of biological activities. While variecolactone and emericolin A share some similarities, this compound’s specific molecular interactions and pathways make it particularly effective in certain applications, such as anticancer therapy .

Propiedades

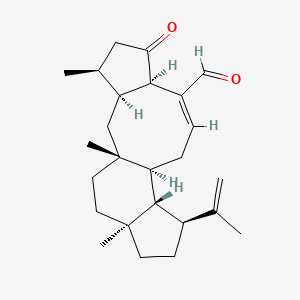

IUPAC Name |

(1R,3S,4S,7R,8E,11S,12S,13S,16S)-1,4,16-trimethyl-6-oxo-13-prop-1-en-2-yltetracyclo[9.7.0.03,7.012,16]octadec-8-ene-8-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O2/c1-15(2)18-8-9-24(4)10-11-25(5)13-19-16(3)12-21(27)22(19)17(14-26)6-7-20(25)23(18)24/h6,14,16,18-20,22-23H,1,7-13H2,2-5H3/b17-6-/t16-,18+,19-,20-,22-,23-,24-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYQASOMEVLRKN-NOJNFTMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2C1CC3(CCC4(CCC(C4C3CC=C2C=O)C(=C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)[C@@H]/2[C@H]1C[C@]3(CC[C@@]4(CC[C@@H]([C@H]4[C@@H]3C/C=C2/C=O)C(=C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045557 | |

| Record name | Variecolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133101-16-3 | |

| Record name | Variecolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARIECOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYL8QSN52U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.